molecular formula C7H18N2 B158848 N,N'-Diethyl-1,3-propanediamine CAS No. 10061-68-4

N,N'-Diethyl-1,3-propanediamine

Cat. No. B158848
CAS RN: 10061-68-4
M. Wt: 130.23 g/mol
InChI Key: BEPGHZIEOVULBU-UHFFFAOYSA-N
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Description

“N,N’-Diethyl-1,3-propanediamine” is a potential ion-exchange displacer . It has been used as a displacer in parallel batch screening for ribonuclease A and α-chymotrypsinogen A adsorbed together on high-performance sepharose SP . It was also used to develop a robotic high-throughput displacer screen to identify chemically selective displacers for several protein pairs in cation exchange chromatography .


Synthesis Analysis

While specific synthesis methods for “N,N’-Diethyl-1,3-propanediamine” were not found, it’s worth noting that a similar compound, “N,N-dimethyl-1,3-propanediamine”, has been used in the preparation of a new fiber catalyst for Knoevenagel condensation .


Molecular Structure Analysis

The molecular formula of “N,N’-Diethyl-1,3-propanediamine” is C7H18N2 . The molecular weight is 130.23 . The InChI string representation is 1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N’-Diethyl-1,3-propanediamine” is a liquid at room temperature . It has a density of 0.819 g/mL at 25 °C . The vapor density is 4.4 (vs air), and the vapor pressure is 1 mmHg at 20 °C . The refractive index is n20/D 1.4374 (lit.) .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” is an important raw material used in organic synthesis .

Agrochemicals and Dye Stuffs

  • Field : Agricultural Chemistry and Dye Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” is used in the production of agrochemicals and dye stuffs .

Knoevenagel Condensation

  • Field : Organic Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” has been used in the preparation of a new fiber catalyst for Knoevenagel condensation .
  • Method : The fiber catalyst was prepared by aminating a commercially available polyacrylonitrile fiber with "N,N’-Diethyl-1,3-propanediamine" . The Knoevenagel condensation proceeded smoothly in the presence of the fiber catalyst .
  • Results : The products were obtained in excellent yields. This catalyst is applicable to a wide range of aromatic aldehydes. Moreover, the reaction can be easily carried out in different solvents of varying polarities. The newly developed fiber catalyst was also found to exhibit excellent recyclability and reusability (up to 10 times) without any additional treatment .

Solvent

  • Field : Industrial Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” is used as a solvent .

Extraction Agent

  • Field : Industrial Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” is used as an extraction agent .

Surface Active Agent

  • Field : Industrial Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” is used as a surface active agent .

Dyes and Pigments

  • Field : Industrial Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” is used in the production of dyes and pigments .

Organic Synthesis Intermediates

  • Field : Organic Chemistry
  • Application : “N,N’-Diethyl-1,3-propanediamine” is used as an intermediate in organic synthesis .

Safety And Hazards

“N,N’-Diethyl-1,3-propanediamine” is highly flammable and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

While specific future directions for “N,N’-Diethyl-1,3-propanediamine” were not found in the search results, it’s worth noting that similar compounds have been used in the development of new catalysts , suggesting potential future applications in this area.

properties

IUPAC Name

N,N'-diethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPGHZIEOVULBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064935
Record name N,N'-Diethylpropane-1,3-diamine
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diethyl-1,3-propanediamine

CAS RN

10061-68-4
Record name N1,N3-Diethyl-1,3-propanediamine
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Record name N1,N3-Diethylpropane-1,3-diamine
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Record name 10061-68-4
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Record name 1,3-Propanediamine, N1,N3-diethyl-
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Record name N,N'-Diethylpropane-1,3-diamine
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Record name N,N'-diethylpropane-1,3-diamine
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Record name N1,N3-DIETHYLPROPANE-1,3-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
EE Nifant'ev, SE Mosyurov, TS Kukhareva… - Doklady Chemistry, 2013 - Springer
Compound 2 is a pale yellow powder with mp 213–215 С. The 1H NMR spectrum of the prepared com pound shows the proton signals of the dihydroquerce tin core, except the signals …
Number of citations: 7 link.springer.com
Z Bouzina, I Mokbel, A Negadi, J Jose… - The Journal of Chemical …, 2016 - Elsevier
The vapor pressures of the pure components 3-aminopropylmethylamine (MAPA), 3-aminopropyldimethylamine (DMAPA) and N,N-diethyl 1,3-propanediamine (DEAPA) along with the …
Number of citations: 7 www.sciencedirect.com
PR Craig, GR Clark, BD Palmer, PJ Brothers… - Inorganica chimica …, 1997 - Elsevier
Cationic bis-pentane-2,4-dionato (acac − ) complexes [Co(acac) 2 (L)]ClO 4 , where L=1,3-propanediamine (tn), N,N-dimethyl-1,3-propanediamine (dmp) or N,N′-diethyl-1,3-…
Number of citations: 6 www.sciencedirect.com
T Yu, L Zhang, J Shen, Y Fu, Y Fu - Dalton Transactions, 2014 - pubs.rsc.org
Directed by diprotonated organic diamines containing both primary and tertiary ammonium groups, three layered iodoplumbate hybrids, {[H2DMPDA][PbI4]}n (1), {[H2DEPDA]4[Pb5I18]}…
Number of citations: 45 pubs.rsc.org
SP Verevkin, Y Chernyak - The Journal of Chemical Thermodynamics, 2012 - Elsevier
Vapor pressures of four aliphatic propanediamines including N-methyl-1,3-propanediamine (MPDA), N,N-dimethyl-1,3-propanediamine (DMPDA), N,N-diethyl-1,3-propanediamine (…
Number of citations: 20 www.sciencedirect.com
S Wang, D Luo, X Luo, Y Chen, Z Lin - Solid state sciences, 2011 - Elsevier
Two new organically templated zinc phosphites, H 2 depda·Zn 3 (HPO 3 ) 4 (1) and H 2 dmpda·Zn 3 (HPO 3 ) 4 (2), have been synthesized under flux conditions, where depda = N,N-…
Number of citations: 5 www.sciencedirect.com
Z Bouzina, A Negadi, I Mokbel, J Jose… - … Conference of Chemical …, 2014 - hal.science
Measurement and correlation of the (vapor + liquid) equilibria of pure 3,3'-diamino-N-methyl dipropylamine, N,N-diethyl 1,3-propanediamine, and 3-aminopropylmethylamine and their binary …
Number of citations: 0 hal.science
C Shi, Z Li, H Zhang, Y Chen, M Zhang, M He - Journal of Chemistry, 2020 - hindawi.com
Guerbet amine-oxide was synthesized by using Guerbet acid, N,N′-diethyl-1,3-propanediamine and hydrogen peroxide. Its structure was confirmed by FT-IR spectra and mass spectra…
Number of citations: 3 www.hindawi.com
BMAE Khair, T Kōmoto, T Kawai - … Chemistry and Physics, 1976 - Wiley Online Library
Various amines such as aniline (A), N,N‐diethyl‐1,3‐propanediamine (DPD), and pamino‐N,N‐diethylaniline (ADA), were used as initiators in the heterogeneous polymerization of L‐…
Number of citations: 2 onlinelibrary.wiley.com
AD Patel, RS Patel, GR Patel - E-Journal of Chemistry, 2010 - downloads.hindawi.com
Coordination polymers containing a novel bis(oxine) bidentate ligand, namely N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD) have been prepared …
Number of citations: 7 downloads.hindawi.com

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